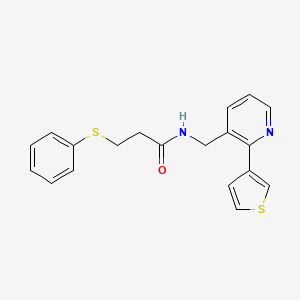
3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, also known as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMP is a small molecule that belongs to the class of amides and has a molecular weight of 422.57 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis and reactions of compounds with structural similarities to 3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide. These studies explore the chemical reactions of related thiophene and pyridine derivatives, aiming to develop new compounds with potential applications in medicinal chemistry and material science. For example, Sayed and Ali (2007) investigated the synthesis of various compounds via reactions of derivatives similar to the target compound for antiviral evaluations, indicating the methodological foundation for generating potentially bioactive molecules [Sayed & Ali, 2007].
Material Science and OLED Applications
In the field of material science, particularly in the development of organic light-emitting diodes (OLEDs), the structural motifs related to this compound have been utilized. Tsuboyama et al. (2003) conducted phosphorescence studies on homoleptic cyclometalated iridium(III) complexes, revealing their potential in highly efficient red phosphorescence and OLED applications. This research demonstrates the relevance of structurally similar compounds in advancing technology in light-emitting devices [Tsuboyama et al., 2003].
Heterocyclic Chemistry and Drug Design
Another area of interest is the development of novel heterocyclic compounds through the manipulation of pyridine and thiophene derivatives, which are core structural components of the target compound. Harb, Hussein, and Mousa (2006) explored the synthesis of thienopyridines and other fused derivatives, highlighting the versatility of similar compounds in synthesizing heterocyclic structures with potential applications in drug design and discovery [Harb, Hussein, & Mousa, 2006].
Antimicrobial Research
Patel and Patel (2017) synthesized derivatives from a structurally related compound, evaluating their antibacterial and antifungal activities. This research underscores the potential of compounds with structural similarities to this compound in contributing to the development of new antimicrobial agents [Patel & Patel, 2017].
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-18(9-12-24-17-6-2-1-3-7-17)21-13-15-5-4-10-20-19(15)16-8-11-23-14-16/h1-8,10-11,14H,9,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQPIYMNAZYKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

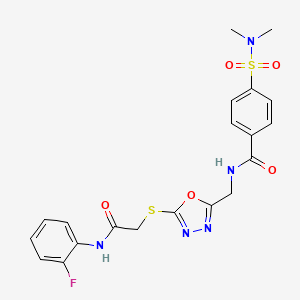
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)
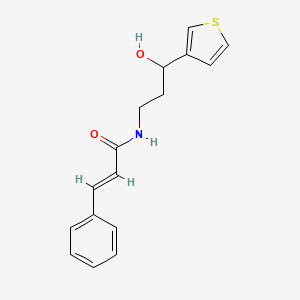
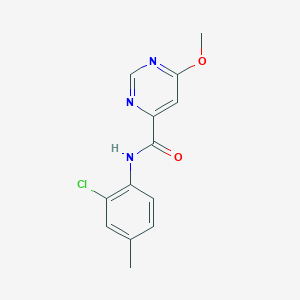
![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)
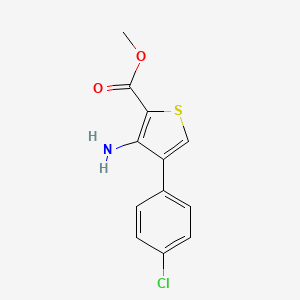
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)
![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)
![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)